molecular formula C35H38N6O3S B2501961 N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 1104845-35-3

N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No. B2501961
CAS RN: 1104845-35-3
M. Wt: 622.79
InChI Key: IKZFKGFJWRDVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a useful research compound. Its molecular formula is C35H38N6O3S and its molecular weight is 622.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Cancer Research

Quinazolin-4(3H)-one derivatives have been synthesized using innovative techniques like microwave activation tailored by phase-transfer catalysis, showcasing significant antitumor activity against various human tumor cell lines including melanoma, ovarian cancer, renal cancer, prostate cancer, breast cancer, and colon cancer. Notably, some compounds showed higher activity than the reference drug 5-fluorouracil, marking a significant advancement in cancer treatment research (El-Badry, El-hashash, & Al-Ali, 2020). Similarly, another study focused on the synthesis of 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, revealing moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being most sensitive to the synthesized compounds (Horishny & Matiychuk, 2020).

Synthesis and Antimicrobial Properties

The synthesis of novel disubstituted Pyrazolo[1,5-a]pyrimidines, Imidazo[1,2-a]pyrimidines, and Pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties has been reported, demonstrating significant antimicrobial properties. These compounds were synthesized starting from 2-hydroxyacetophenone and characterized by their IR, NMR, and HR mass spectra (Li et al., 2012). Additionally, the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone clubbed heterocyclic compounds have been explored. The synthesized compounds were evaluated against various bacteria and fungi, demonstrating noteworthy antimicrobial activity (Sarvaiya, Gulati, & Patel, 2019).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O3S/c1-3-24-14-16-25(17-15-24)36-33(43)30(4-2)45-35-38-28-13-9-8-12-27(28)32-37-29(34(44)41(32)35)18-19-31(42)40-22-20-39(21-23-40)26-10-6-5-7-11-26/h5-17,29-30H,3-4,18-23H2,1-2H3,(H,36,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFKGFJWRDVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.